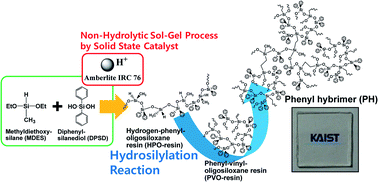High performance encapsulant for light-emitting diodes (LEDs) by a sol–gel derived hydrogen siloxane hybrid
Journal of Materials Chemistry Pub Date: 2012-03-14 DOI: 10.1039/C2JM16907J
Abstract
The hydrosilylation reaction is a dominant curing method for the light-emitting diode (LED)

Recommended Literature
- [1] Li intercalation mechanisms in CaTi5O11, a bronze-B derived compound
- [2] GFP-inspired fluorescent polymer†
- [3] Expression and assay of an N-methyltransferase involved in the biosynthesis of a vancomycin group antibiotic
- [4] Highly reproducible synthesis of hollow gold nanospheres with near infrared surface plasmon absorption using PVP as stabilizing agent
- [5] EPR of trans-stilbene radical cations formed in zeolite cavities: a new approach to study the zeolite void space
- [6] Ruthenium/Yb(OTf)3-cocatalyzed dehydrogenative synthesis of 14-substituted-14-H-dibenzo[a,j]xanthenes from β-naphthol and alcohols†
- [7] Cooperative bond activation reactions with carbene complexes
- [8] Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review
- [9] Effect of the heat-induced whey proteins/κ-casein complex on the acid gelation of yak milk
- [10] Probing the nature and resistance of the molecule–electrode contact in SAM-based junctions†










